
Isoquinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline alkaloids has evolved significantly over the past decades, incorporating both traditional methods and innovative techniques. Traditional approaches like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt syntheses have been stereochemically modified to produce chiral nonracemic isoquinolines. Recent developments include catalytic methods applying diastereoselective and enantioselective strategies. Additionally, novel one-pot synthesis methods involving aryl ketones, hydroxylamine, and alkynes have been developed to efficiently assemble multisubstituted isoquinolines and heterocycle-fused pyridines (Chrzanowska et al., 2016); (Zheng et al., 2012).
Molecular Structure Analysis
The molecular structure of isoquinoline consists of a benzene ring fused to a pyridine ring, creating a bicyclic system that exhibits considerable stability and reactivity. The presence of the nitrogen atom in the pyridine ring contributes to its basicity and influences its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Isoquinoline undergoes various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites available on its aromatic rings. The synthesis techniques often involve C-H activation, a key step in constructing the isoquinoline core by forming new bonds, as demonstrated in several studies focusing on innovative catalytic methods for the efficient assembly of isoquinoline derivatives (Li et al., 2008).
Physical Properties Analysis
The physical properties of isoquinoline, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. Isoquinoline is a colorless liquid at room temperature with a characteristic odor, sparingly soluble in water but highly soluble in organic solvents. These properties are essential for its application in various chemical reactions and its behavior in biological systems.
Chemical Properties Analysis
Isoquinoline's chemical properties are defined by its aromaticity, basicity, and reactivity towards electrophilic substitution reactions. Its nitrogen atom plays a crucial role in its chemical behavior, acting as a nucleophile in various reactions. The compound's ability to participate in complexation reactions with metals and to undergo various organic transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products.
Safety and Hazards
Zukünftige Richtungen
Isoquinoline analogs have become a focus of therapeutic research because of their wide range of biological characteristics . They are extensively used as pharmaceuticals and have high probabilities of success . This suggests that there could be new and better drugs discovered from the original naturally occurring isoquinoline alkaloids in the future .
Wirkmechanismus
Target of Action
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound . It is a part of many natural plant alkaloids .
Mode of Action
Isoquinoline alkaloids, which include Isoquinine, are known to exhibit a wide range of biological activities . .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are derived from the aromatic amino acid tyrosine . The biosynthetic pathways of isoquinoline alkaloids proceed via tyrosine generating dopamine and p-hydroxyphenylacetaldehyde . .
Result of Action
Isoquinoline alkaloids are known to have potential antioxidant properties . They can induce cell cycle arrest, apoptosis, and autophagy, leading to cell death
Action Environment
It’s known that the antioxidative action of isoquinoline alkaloids, which include this compound, can be influenced by the environment . For example, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Isoquinine are largely determined by its alkaloid structure. Alkaloids are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given its alkaloid nature, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an alkaloid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "Isoquinine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-methoxynaphthalene", "ethyl 2-bromopropionate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "methyl iodide", "magnesium", "ethyl bromide", "quinine" ], "Reaction": [ "2-methoxynaphthalene is reacted with ethyl 2-bromopropionate in the presence of sodium ethoxide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is reduced with sodium borohydride to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with acetic acid and hydrochloric acid to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is then reacted with sodium hydroxide and ammonium chloride to form 1-(2-methoxynaphthalen-1-yl)propan-2-amine hydrochloride.", "The above product is then reacted with sulfuric acid and potassium permanganate to form 1-(2-methoxynaphthalen-1-yl)propan-2-one.", "The above product is then reacted with sodium bisulfite to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with sodium carbonate and methyl iodide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl methyl ether.", "The above product is then reacted with magnesium and ethyl bromide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl magnesium bromide.", "The above product is then reacted with quinine to form Isoquinine." ] } | |
CAS-Nummer |
697260-51-8 |
Molekularformel |
C₂₀H₂₄N₂O₂ |
Molekulargewicht |
324.42 |
Synonyme |
(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the significance of the positional isomerization of quinine to isoquinine?
A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.
Q2: How does the structure of this compound relate to its potential as an antimalarial agent?
A2: While the provided abstracts do not contain specific information about the antimalarial activity of this compound, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and this compound" [] suggests a link between the chemical structure of quinine derivatives, including potentially this compound, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of this compound and their impact on its antimalarial activity would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



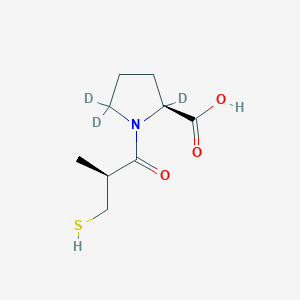
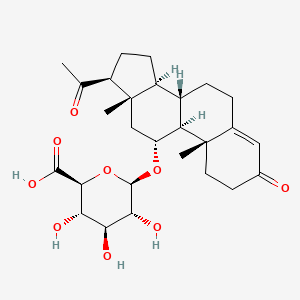
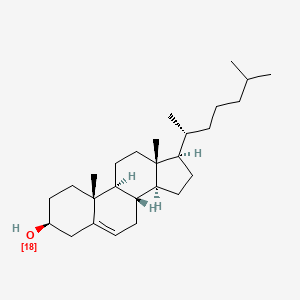

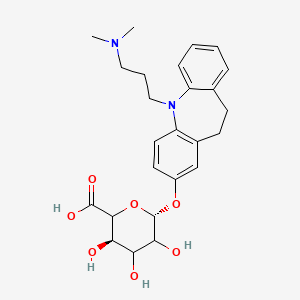
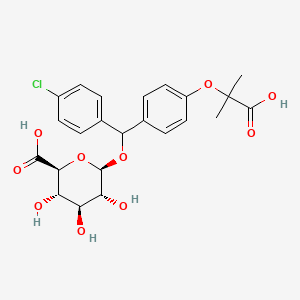

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

